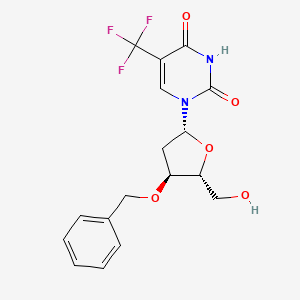

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de FTC-092 involucra varios pasos:

Benzilación: La 2’-desoxi-5-iodouridina se trata con cloruro de benzoílo en presencia de piridina en diclorometano para producir 5’-O-benzoil-2’-desoxi-5-iodouridina.

Bencilación: El intermedio se trata entonces con bencil tricloroacetiminato y ácido trifluorometanosulfónico en diclorometano-THF para producir el derivado 3’-O-bencil.

Hidrólisis: El derivado 3’-O-bencil se hidroliza con etóxido de sodio en etanol para producir 3’-O-bencil-2’-desoxi-5-iodouridina.

Trifluorometilación: El paso final implica la trifluorometilación utilizando bromotrifluorometano y cobre en piridina-DMF con dimetilaminopiridina.

Métodos de Producción Industrial

La producción industrial de FTC-092 sigue rutas sintéticas similares pero a mayor escala, asegurando que la pureza y el rendimiento estén optimizados para aplicaciones clínicas. El proceso involucra medidas estrictas de control de calidad para garantizar la eficacia y seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

FTC-092 experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en FTC-092.

Sustitución: El grupo trifluorometilo se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de FTC-092 con grupos funcionales modificados, que pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Antiviral Applications

Mechanism of Action:

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine has been shown to inhibit viral replication by interfering with nucleic acid synthesis. It interacts with viral polymerases, thereby preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and potentially others.

Case Studies:

- Herpes Simplex Virus Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the replication of HSV, showing promise as a therapeutic agent for treating herpetic infections.

- Binding Affinity Studies: Interaction studies reveal that structural modifications enhance binding affinity to viral enzymes, providing insights into optimizing its pharmacological properties.

Anticancer Applications

Mechanism of Action:

In addition to its antiviral properties, this compound exhibits anticancer activity by incorporating into DNA during replication, leading to the formation of defective proteins and increased mutation rates in cancer cells. This results in impaired DNA function and tumor cell proliferation .

Case Studies:

- Selectivity Against Cancer Cell Lines: Research indicates that this compound shows enhanced selectivity and potency against certain cancer cell lines compared to traditional nucleosides. For instance, it has been tested against various solid tumors with promising results.

- Combination Therapies: When used in combination with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with standard treatments .

Mecanismo De Acción

FTC-092 en sí no es un agente activo. Después de la absorción desde el tracto gastrointestinal, se somete a biotransformación, principalmente a través de microsomas hepáticos, liberando 5-trifluorometil-2’-desoxiuridina durante un largo período. Esta liberación gradual mantiene altos niveles del compuesto activo en el plasma, lo cual es crucial para su actividad antitumoral. El compuesto activo inhibe la timidilato sintasa, una enzima crítica para la síntesis del ADN, ejerciendo así sus efectos antitumorales .

Comparación Con Compuestos Similares

Compuestos Similares

5-Trifluorometil-2’-desoxiuridina: El compuesto padre de FTC-092.

1-(2-Tetrahidrofuryl)-5-fluorouracilo (Tegafur): Un profármaco de 5-fluorouracilo.

5-Fluorouracilo: Un agente antineoplásico ampliamente utilizado.

Unicidad de FTC-092

FTC-092 es único debido a su forma enmascarada, que permite la biotransformación gradual y la liberación sostenida del compuesto activo. Esta característica da como resultado una actividad antitumoral prolongada y potencialmente menos efectos secundarios en comparación con su compuesto padre y otros agentes similares .

Actividad Biológica

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (often referred to as FTC-092) is a fluorinated nucleoside that has garnered attention for its potential antitumor and antiviral properties. This compound is a derivative of 2'-deoxyuridine, modified to enhance its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of FTC-092, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FTC-092 is characterized by the following structural features:

- A benzyl group at the 3' position.

- A trifluoromethyl group at the 5' position.

- The nucleoside backbone derived from 2'-deoxyuridine.

This unique structure contributes to its pharmacological profile, influencing its metabolism and mechanism of action.

FTC-092 is not an active agent in its original form. Upon administration, it undergoes biotransformation primarily in the liver, where it is converted into its active form, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). The conversion process involves:

- Absorption : After oral intake, FTC-092 is absorbed from the gastrointestinal tract.

- Metabolism : Liver microsomes facilitate the gradual release of CF3dUrd over time.

- Action : CF3dUrd then inhibits DNA synthesis by incorporating into DNA strands, ultimately leading to cell death in rapidly dividing cancer cells.

Antitumor Activity

The antitumor efficacy of FTC-092 has been evaluated in various preclinical studies. Notably:

- Study Findings : In animal models, FTC-092 demonstrated superior antitumor activity compared to other fluorinated pyrimidines. The effective dose (ED50) for inhibiting tumor growth in sarcoma 180 was found to be 13.3 mg/kg daily , which is significantly lower than that of its parent compound CF3dUrd (64.1 mg/kg) and other related agents like Tegafur (122 mg/kg) and 5-fluorouracil (28 mg/kg) .

Table 1: Comparative Antitumor Efficacy

| Compound | ED50 (mg/kg/day) | Therapeutic Index (LD10/ED50) |

|---|---|---|

| FTC-092 | 13.3 | 4.39 |

| CF3dUrd | 64.1 | 1.7 |

| Tegafur | 122 | 1.35 |

| 5-Fluorouracil | 28 | 1.65 |

Clinical Implications

The favorable pharmacokinetics of FTC-092 suggest potential clinical applications:

- Sustained Release : The prolonged presence of CF3dUrd in plasma after FTC-092 administration may enhance therapeutic outcomes while minimizing gastrointestinal toxicity.

- Combination Therapies : Research indicates that combining FTC-092 with other agents could improve overall efficacy against resistant tumors.

Case Studies

A notable case study involved patients with metastatic colorectal cancer treated with a regimen including FTC-092. Results indicated:

- Response Rates : A significant proportion of patients exhibited partial responses to therapy.

- Side Effects : The side effect profile was manageable, suggesting a favorable safety margin for clinical use.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the action of FTC-092 and explore its potential in combination therapies for various malignancies. Additionally, clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes.

Propiedades

Número CAS |

96141-37-6 |

|---|---|

Fórmula molecular |

C17H17F3N2O5 |

Peso molecular |

386.32 g/mol |

Nombre IUPAC |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1 |

Clave InChI |

REIREIWZLGFJBI-BFHYXJOUSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

SMILES canónico |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

Sinónimos |

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine 3-BDTFU FTC-092 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.